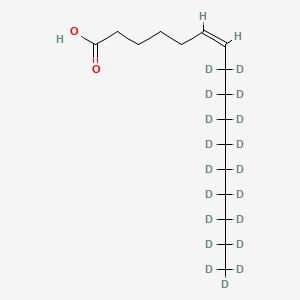

Sapienic acid-d19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H30O2 |

|---|---|

Molecular Weight |

273.52 g/mol |

IUPAC Name |

(Z)-8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonadecadeuteriohexadec-6-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-11H,2-9,12-15H2,1H3,(H,17,18)/b11-10-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |

InChI Key |

NNNVXFKZMRGJPM-XZHWPFOISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCC=CCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of Sapienic acid-d19

An In-depth Technical Guide on the Physical and Chemical Properties of Sapienic Acid-d19

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated form of Sapienic acid. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of this stable isotope-labeled compound in their studies. The guide details its properties, relevant experimental protocols, and its role in biological pathways.

Physical and Chemical Properties

This compound is the deuterated analog of Sapienic acid, a monounsaturated fatty acid that is a primary component of human sebum. The introduction of deuterium atoms provides a valuable tool for tracing and quantification in metabolic research and drug development.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart, Sapienic acid.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₁D₁₉O₂ | [1] |

| Molecular Weight | 273.53 g/mol | [1] |

| Physical State | Liquid (supplied in solution) | [1] |

| Solubility | Soluble in ethanol. | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Purity | >98% | [1] |

Table 2: Physical and Chemical Properties of Sapienic Acid (Non-deuterated)

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₀O₂ | [3][4] |

| Molar Mass | 254.41 g/mol | [3][5] |

| Calculated logP | 5.33 | [6] |

| Topological Polar Surface Area | 37.3 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

-

Storage Conditions : It is recommended to store this compound in solution at -20°C for long-term stability (up to 2 years)[8]. For short-term shipping of less than two weeks, room temperature is acceptable[8]. The container should be kept tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources[8].

-

Incompatibilities : this compound is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents[8].

-

Hazardous Decomposition : Under fire conditions, it may decompose and emit toxic fumes[8].

Biological Significance and Signaling Pathways

Sapienic acid plays a significant role in human physiology and has been implicated in various cellular processes, including cancer signaling.

Biosynthesis of Sapienic Acid

Sapienic acid is synthesized from palmitic acid through the action of the enzyme delta-6 desaturase (FADS2). It is a unique fatty acid in that it is the most abundant in human sebum[5]. From Sapienic acid, the metabolic pathway can continue with elongation to form 8-cis-octadecenoic acid, followed by desaturation to produce sebaleic acid[9][10].

Role in Cancer Signaling

Recent studies have highlighted the involvement of Sapienic acid in modulating key signaling pathways in cancer cells. Specifically, it has been shown to influence the EGFR/AKT/mTOR pathway, which is critical for tumor growth, survival, and metastasis[11]. The supplementation of breast cancer cells with Sapienic acid led to changes in the phosphorylation status of EGFR, AKT, and mTOR[11].

Experimental Protocols

The deuterated nature of this compound makes it an excellent internal standard for quantification using mass spectrometry and for tracing metabolic fates using nuclear magnetic resonance spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a common technique for the analysis of fatty acids. The following is a general protocol that can be adapted for this compound.

3.1.1. Sample Preparation and Derivatization

-

Lipid Extraction : Extract total lipids from the biological sample (e.g., cells, plasma, tissue) using a suitable solvent system, such as a modified Bligh and Dyer method.

-

Saponification : Hydrolyze the ester linkages in complex lipids to release free fatty acids.

-

Derivatization : Convert the fatty acids to their more volatile methyl ester (FAME) or pentafluorobenzyl (PFB) ester derivatives. For FAMEs, a common reagent is boron trifluoride in methanol.

-

Extraction of Derivatives : Extract the derivatized fatty acids into an organic solvent like hexane or iso-octane.

3.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph : Use a GC system equipped with a capillary column suitable for fatty acid analysis (e.g., a fused silica capillary column).

-

Injector : Operate in splitless mode.

-

Carrier Gas : Helium is typically used.

-

Oven Temperature Program : A programmed temperature gradient is employed to separate the fatty acid derivatives based on their boiling points and polarity.

-

Mass Spectrometer : A mass spectrometer is used as the detector, often operated in electron ionization (EI) or chemical ionization (CI) mode. For deuterated standards, selected ion monitoring (SIM) can be used for sensitive and specific quantification.

References

- 1. larodan.com [larodan.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound [chembk.com]

- 4. Sapienic acid | C16H30O2 | CID 5312419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sapienic acid - Wikipedia [en.wikipedia.org]

- 6. LIPID MAPS [lipidmaps.org]

- 7. 癸酸-d19 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Sapienic Acid and its Deuterated Analog, Sapienic Acid-d19

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of sapienic acid and its deuterated isotopologue, sapienic acid-d19. It is designed to serve as a critical resource for researchers engaged in lipidomics, dermatology, oncology, and drug development. This document will delve into the fundamental properties, biological significance, and analytical applications of both molecules, with a particular focus on the utility of this compound as an internal standard in quantitative mass spectrometry.

Core Properties and Physicochemical Data

Sapienic acid ((6Z)-hexadec-6-enoic acid) is a monounsaturated fatty acid that is a primary and unique component of human sebum.[1][2] Its deuterated counterpart, this compound, is a stable isotope-labeled version where 19 hydrogen atoms have been replaced with deuterium.[3][4] This isotopic substitution minimally alters the chemical properties but significantly increases the molecular weight, which is the foundational principle for its use in mass spectrometry-based quantification.[5]

| Property | Sapienic Acid | This compound | Data Source(s) |

| Systematic Name | (6Z)-Hexadec-6-enoic acid | (6Z)-6-Hexadecenoic-8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-d19 acid | [1],[4] |

| Molecular Formula | C₁₆H₃₀O₂ | C₁₆H₁₁D₁₉O₂ | [1],[4] |

| Molar Mass | 254.41 g/mol | 273.53 g/mol | [1],[4] |

| CAS Number | 17004-51-2 | 2692623-89-3 | [1],[4] |

| Primary Occurrence | Human Sebum | Synthetic | [1],[3] |

| Key Application | Biological effector | Internal standard for mass spectrometry | [2],[3] |

Biological Significance of Sapienic Acid

Sapienic acid plays a crucial role in the innate defense mechanisms of the skin. It is synthesized from palmitic acid by the enzyme delta-6-desaturase (FADS2) in sebaceous glands.[1][6] This fatty acid is unique to humans and is a major factor in maintaining the health of the skin barrier.[2]

Key biological functions include:

-

Antimicrobial Activity: Sapienic acid exhibits potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][7] This contributes to the skin's natural defense against pathogenic microbes.[6]

-

Skin Barrier Function: As a major lipid component of sebum, it helps to maintain the integrity of the skin barrier, preventing moisture loss and protecting against environmental insults.[2]

-

Inflammation Modulation: It has been shown to modulate inflammatory responses in the skin, which may be beneficial in conditions like atopic dermatitis.[2][6]

-

Cancer Cell Signaling: Recent studies have implicated sapienic acid and its metabolism in the signaling pathways of cancer cells, including the EGFR/mTOR/AKT pathway, suggesting a role in cell proliferation and survival.[8][9]

The Role of Deuterated Sapienic Acid (this compound) in Research

Stable isotope-labeled compounds like this compound are indispensable tools in modern analytical chemistry, particularly in the field of lipidomics.[5] Deuterated fatty acids are structurally and functionally analogous to their non-deuterated counterparts and are processed through the same metabolic pathways.[5] The key advantage of using deuterated standards is the ability to differentiate them from their endogenous, non-deuterated forms using mass spectrometry due to the mass difference.[5]

Primary applications of this compound include:

-

Internal Standard for Quantification: this compound is primarily used as an internal standard in mass spectrometry-based assays to accurately quantify the levels of endogenous sapienic acid in biological samples.[3][10] By adding a known amount of the deuterated standard to a sample prior to extraction and analysis, variations in sample preparation and instrument response can be normalized, leading to highly accurate and reproducible results.[10][11]

-

Metabolic Tracer Studies: Deuterated fatty acids can be used to trace the metabolic fate of their non-deuterated counterparts in vivo.[5] Researchers can track the absorption, distribution, metabolism, and excretion of sapienic acid by monitoring the incorporation of the deuterated label into various lipid species over time.[5][12]

Experimental Protocols

Quantification of Sapienic Acid in a Biological Matrix using this compound as an Internal Standard

This protocol provides a general workflow for the quantification of sapienic acid in a biological sample (e.g., plasma, cell lysate) using liquid chromatography-mass spectrometry (LC-MS) and this compound as an internal standard.

Materials:

-

Biological sample

-

This compound internal standard solution of known concentration

-

Organic solvents for lipid extraction (e.g., chloroform:methanol mixture)[11]

-

LC-MS system

Procedure:

-

Sample Preparation: Thaw the biological sample on ice.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the biological sample.[11]

-

Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer method.[11] This will isolate the lipid fraction, including both endogenous sapienic acid and the added deuterated internal standard.

-

Sample Concentration: Dry the extracted lipid fraction under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS analysis.[10]

-

LC-MS Analysis: Inject the reconstituted sample into the LC-MS system. The liquid chromatography step separates the fatty acids, and the mass spectrometer detects and quantifies the ions corresponding to both sapienic acid and this compound.

-

Data Analysis: Integrate the peak areas for both the endogenous sapienic acid and the this compound internal standard.[10]

-

Quantification: Calculate the concentration of endogenous sapienic acid by determining the ratio of the peak area of the endogenous analyte to the peak area of the internal standard and comparing this to a calibration curve generated with known concentrations of non-deuterated sapienic acid.[10][11]

Visualizations

Biosynthesis of Sapienic Acid

Caption: Biosynthesis pathway of Sapienic Acid from Palmitic Acid.

Experimental Workflow for Lipid Quantification

Caption: Workflow for quantifying lipids using an internal standard.

Sapienic Acid in EGFR/mTOR/AKT Signaling

Caption: Sapienic Acid's influence on the EGFR/mTOR/AKT pathway.

Conclusion

Sapienic acid is a biologically significant fatty acid with diverse roles in skin health and cellular signaling. While it is an active area of research, its deuterated analog, this compound, serves a critical and distinct purpose as an analytical tool. The use of this compound as an internal standard is paramount for achieving accurate and reliable quantification of endogenous sapienic acid, thereby enabling researchers to precisely delineate its roles in health and disease. This guide has provided a foundational overview of these two molecules, highlighting their respective properties and applications, and has furnished standardized protocols and visual aids to support further research in this exciting field.

References

- 1. Sapienic acid - Wikipedia [en.wikipedia.org]

- 2. Netmeds [netmeds.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. larodan.com [larodan.com]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sapienic Acid Metabolism Influences Membrane Plasticity and Protein Signaling in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Sapienic Acid in Human Sebum: A Technical Guide

Abstract

Sapienic acid (cis-6-hexadecenoic acid), a 16-carbon monounsaturated fatty acid, is a unique and the most abundant fatty acid in human sebum.[1][2][3] Its presence is a distinguishing feature of human skin, setting it apart from other mammals.[4][5][6] This technical guide provides a comprehensive overview of the biological significance of sapienic acid, detailing its synthesis, antimicrobial properties, role in skin barrier function, and implications in various dermatological conditions. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction

Human sebum is a complex lipid mixture secreted by the sebaceous glands that plays a crucial role in maintaining skin homeostasis.[1] A key component of this mixture is sapienic acid, which derives its name from Homo sapiens due to its unique prevalence in humans.[6] Unlike other fatty acids, sapienic acid has a double bond at the Δ6 position, a rare configuration in biological systems.[1][2] Its synthesis, antimicrobial activity, and interaction with the skin microbiome and immune system are of significant interest in dermatology and cosmetic science.

Synthesis of Sapienic Acid in Sebocytes

The biosynthesis of sapienic acid is a specialized metabolic pathway occurring within differentiated sebocytes.[7]

2.1. Enzymatic Pathway

Sapienic acid is synthesized from palmitic acid (16:0) through the action of the enzyme Δ6-desaturase, also known as fatty acid desaturase 2 (FADS2).[1][4] This is a notable departure from the enzyme's typical role in other tissues, where it preferentially desaturates linoleic acid and α-linolenic acid.[6] In sebocytes, the degradation of linoleic acid allows FADS2 to act on palmitic acid.[6][8][9] Sapienic acid can be further elongated and desaturated to form sebaleic acid (18:2Δ5,8), another fatty acid unique to human sebum.[4][10]

Caption: Biosynthesis pathway of sapienic acid and sebaleic acid from palmitic acid in human sebocytes.

Quantitative Analysis of Sapienic Acid in Sebum

The concentration of sapienic acid in sebum can vary depending on factors such as age, sex, and the presence of skin disorders.[11]

| Condition | Sapienic Acid Level | Reference |

| Healthy Adults | ~25% of total free fatty acids | [7] |

| Acne Patients | 1.49-fold higher than controls | [12] |

| Atopic Dermatitis Patients | Reduced levels | [1] |

Antimicrobial Properties of Sapienic Acid

Sapienic acid is a key component of the skin's innate immune system, exhibiting potent antimicrobial activity against a range of pathogens.[1]

4.1. Mechanism of Action

The primary antimicrobial mechanism of sapienic acid involves the disruption of bacterial cell membranes.[4] It causes membrane depolarization, leading to the disruption of the electron transport chain and a subsequent decrease in cellular ATP production.[4][13]

Caption: Proposed mechanism of antimicrobial action of sapienic acid against pathogenic bacteria.

4.2. Efficacy Against Pathogens

Sapienic acid demonstrates significant bactericidal activity, particularly against Gram-positive bacteria.

| Pathogen | Efficacy | Reference |

| Staphylococcus aureus | Potent antibacterial activity | [1][13] |

| Propionibacterium acnes | Inhibitory effects | [5][14] |

| Candida auris | Potential for growth prevention | [15] |

Notably, individuals with atopic dermatitis and high colonization of S. aureus often exhibit lower levels of sapienic acid.[4]

Role in Skin Barrier Function and Inflammation

Sapienic acid contributes to the integrity of the skin's lipid barrier and modulates inflammatory responses.

5.1. Barrier Integrity

As a major component of sebum, sapienic acid helps to maintain the skin's protective lipid layer, preventing moisture loss and protecting against environmental insults.[5]

5.2. Inflammatory Modulation

The role of sapienic acid in skin inflammation is complex. While it possesses anti-inflammatory properties, its levels are altered in inflammatory skin conditions.[5]

-

Atopic Dermatitis: Reduced sapienic acid levels are associated with increased S. aureus colonization and disease severity.[1] Topical application has been shown to reduce bacterial load and improve symptoms.[1]

-

Acne Vulgaris: The role of sapienic acid in acne is debated. Some studies show an abundance of this fatty acid is related to increased sebum production, while others highlight its inhibitory effects on acne-associated bacteria.[16] Sebum from individuals with acne contains significantly more squalene and triglycerides, with a notable increase in sapienic acid content.[12]

Experimental Protocols

6.1. Sebum Collection

-

Sebutape®: A common method for non-invasive sebum collection involves the use of Sebutape®, a lipophilic adhesive film.[12] The tape is applied to the skin surface (e.g., forehead) for a standardized period (e.g., 1 hour) to absorb sebum lipids.

-

Solvent Extraction: This method involves wiping a defined area of the skin with a solvent-soaked swab (e.g., hexane or ethanol) to collect surface lipids.

Caption: A generalized workflow for the collection and analysis of human sebum lipids.

6.2. Lipid Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for the separation and quantification of fatty acids.[17] Sebum lipids are first extracted and then derivatized (e.g., to fatty acid methyl esters) before injection into the GC-MS system.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is used for the analysis of a broader range of lipid classes, including oxylipins, endocannabinoids, and sphingolipids in sebum.[17]

6.3. Antimicrobial Susceptibility Testing

-

Minimum Inhibitory Concentration (MIC) Assay: The MIC of sapienic acid against various microorganisms can be determined using broth microdilution methods. Bacteria are cultured in the presence of serial dilutions of sapienic acid, and the lowest concentration that inhibits visible growth is recorded as the MIC.

Conclusion and Future Directions

Sapienic acid is a biologically significant lipid with multifaceted roles in skin health and disease. Its unique presence in human sebum underscores its importance in the co-evolution of humans and their skin microbiome. Future research should focus on further elucidating the signaling pathways modulated by sapienic acid in skin cells and its therapeutic potential for inflammatory skin disorders. The development of topical formulations containing sapienic acid or its derivatives could offer novel strategies for the management of conditions like atopic dermatitis and acne.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipid Mediators in Acne - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Netmeds [netmeds.com]

- 6. Sapienic acid - Wikipedia [en.wikipedia.org]

- 7. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Sebaceous-immunobiology is orchestrated by sebum lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Neutrophils Convert the Sebum-derived Polyunsaturated Fatty Acid Sebaleic Acid to a Potent Granulocyte Chemoattractant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cmm-failsafe.com [cmm-failsafe.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Effects of Atopic Dermatitis and Gender on Sebum Lipid Mediator and Fatty Acid Profiles - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial properties of Sapienic acid against skin pathogens

An In-depth Technical Guide on the Antimicrobial Properties of Sapienic Acid Against Skin Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapienic acid (cis-6-hexadecenoic acid) is the most abundant free fatty acid in human sebum, playing a crucial role in the innate immune defense of the skin.[1][2][3] Unique to humans among hair-bearing animals, it is synthesized from palmitic acid by the enzyme Δ6-desaturase (FADS2) within the sebaceous glands.[1][4] Its presence is a key factor in creating an antimicrobial barrier on the skin surface, selectively inhibiting the growth of pathogenic bacteria while being a part of the complex interplay between the host and the skin microbiome.[1][5][6] Notably, reduced levels of sapienic acid have been associated with increased colonization by Staphylococcus aureus in individuals with atopic dermatitis, highlighting its importance in maintaining skin homeostasis.[1][4][5] This guide provides a comprehensive overview of the antimicrobial properties of sapienic acid, its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Antimicrobial Action

The primary mechanism of action for sapienic acid against susceptible bacteria, particularly Gram-positive pathogens like S. aureus, is the disruption of the bacterial cell membrane.[1][7] As an unsaturated long-chain fatty acid, its amphipathic nature allows it to insert into the phospholipid bilayer of the bacterial membrane.[7][8] This insertion leads to a series of detrimental effects:

-

Membrane Depolarization: Sapienic acid causes depolarization of the bacterial membrane, disrupting the proton motive force.[4]

-

Disruption of Electron Transport Chain: The loss of membrane potential interferes with the electron transport chain, leading to a collapse in cellular energy production.[4]

-

Increased Membrane Fluidity and Permeability: The integration of the fatty acid can increase the fluidity of the membrane, leading to the leakage of essential intracellular components and ultimately, cell lysis.[1][9]

In response to sapienic acid exposure, bacteria such as S. aureus upregulate specific survival pathways. For instance, a comparative transcriptomic study revealed that S. aureus significantly upregulates the mnhABCDEFG operon, which encodes for Na+/H+ antiporters, in an attempt to maintain cytoplasmic pH and survive the environmental stress.[8]

Caption: Proposed mechanism of action of sapienic acid on bacterial cells.

Quantitative Antimicrobial Activity

The efficacy of sapienic acid has been quantified against several key skin pathogens, primarily through the determination of Minimum Inhibitory Concentrations (MICs).

Table 1: MIC of Sapienic Acid against Staphylococcus species

| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Various clinical and lab strains | 31.3 - 400 | [10] |

| Staphylococcus aureus | ATCC 43300 (MRSA) | 30 | [9] |

| Staphylococcus aureus | Mean of various strains | ~50 | [11] |

| Staphylococcus epidermidis | Various clinical and lab strains | 660 - >1000 | [10][12] |

| Staphylococcus epidermidis | Mean of various strains | ~150 | [11] |

Note: S. epidermidis generally exhibits higher resistance to sapienic acid compared to S. aureus, which may contribute to its prevalence as a skin commensal.[11]

Table 2: MIC of Sapienic Acid against other Skin Pathogens

| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Streptococcus pyogenes | Not specified | Active | [3] |

| Cutibacterium acnes (formerly Propionibacterium acnes) | Not specified | Active | [2][13] |

Experimental Protocols

Standardized methods are crucial for assessing the antimicrobial properties of fatty acids.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is standard for determining the MIC of sapienic acid.

-

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Methodology:

-

Preparation of Inoculum: Bacterial strains are cultured overnight in an appropriate broth (e.g., Todd Hewitt Broth for staphylococci).[11] The culture is then diluted to achieve a final concentration of approximately 1 x 10⁴ to 5 x 10⁵ CFU/mL in the wells of a microtiter plate.[11][14]

-

Preparation of Antimicrobial Agent: A stock solution of sapienic acid is prepared, typically in ethanol or dimethyl sulfoxide (DMSO).[10][11] Serial two-fold dilutions are then made in the growth medium in a 96-well microtiter plate.

-

Incubation: The prepared bacterial inoculum is added to each well. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for S. aureus).[15]

-

Reading Results: The MIC is recorded as the lowest concentration of sapienic acid at which there is no visible turbidity (growth).[10][11]

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.

-

Objective: To assess the rate at which an antimicrobial agent kills a bacterial population.

-

Methodology:

-

A standardized bacterial inoculum is prepared in a suitable broth.

-

Sapienic acid is added at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).[16][17] A growth control (no antimicrobial) is included.

-

The cultures are incubated at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated onto agar plates.

-

After incubation, colony-forming units (CFU/mL) are counted.

-

The results are plotted as log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[15]

-

Anti-Biofilm Assay

This assay evaluates the ability of sapienic acid to inhibit biofilm formation or eradicate established biofilms.

-

Objective: To determine the concentration of sapienic acid that inhibits biofilm formation (Minimum Biofilm Inhibitory Concentration - MBIC) or eradicates a pre-formed biofilm.

-

Methodology (Inhibition of Formation):

-

A bacterial suspension is added to the wells of a microtiter plate along with various concentrations of sapienic acid.

-

The plate is incubated for 24-48 hours to allow for biofilm formation.

-

The planktonic (free-floating) cells are removed by washing.

-

The remaining biofilm is stained (e.g., with crystal violet), the stain is solubilized, and the absorbance is read with a plate reader to quantify biofilm mass. The MBIC is the lowest concentration that significantly reduces biofilm formation compared to the control.[18]

-

Signaling Pathways and Host Response

Beyond its direct antimicrobial effects, sapienic acid, along with other sebum free fatty acids, can modulate the innate immune response of the skin.[2][19]

-

Induction of Antimicrobial Peptides: Free fatty acids, including palmitic and oleic acid, have been shown to upregulate the expression of human β-defensin-2 (hBD-2) in human sebocytes.[2][19] This induction enhances the overall antimicrobial capacity of the sebaceous gland and skin surface.

-

NF-κB Pathway Involvement: The upregulation of hBD-2 by free fatty acids is mediated through the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[19] This suggests that fatty acids act as signaling molecules that trigger a defensive response in skin cells.

Caption: Signaling pathway for FFA-induced hBD-2 expression in sebocytes.

Conclusion and Future Directions

Sapienic acid is a vital component of the skin's innate immunity, exhibiting potent and selective antimicrobial activity against key skin pathogens, particularly S. aureus. Its mechanism of membrane disruption makes it an effective bactericidal agent. The quantitative data underscore its efficacy and selectivity, while established experimental protocols allow for its continued investigation. Understanding how sapienic acid modulates host signaling pathways opens avenues for developing novel therapeutic strategies. Future research should focus on its anti-biofilm capabilities, potential synergies with other antimicrobial agents, and the development of topical formulations to augment the skin's natural defenses, especially in conditions like atopic dermatitis where its levels are diminished.[1][5] The unique properties of sapienic acid make it a compelling candidate for further exploration in dermatology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Sebaceous-immunobiology is orchestrated by sebum lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Host-Derived Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sebaceous immunobiology - skin homeostasis, pathophysiology, coordination of innate immunity and inflammatory response and disease associations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Production of a selective antibacterial fatty acid against Staphylococcus aureus by Bifidobacterium strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative Transcriptomics Reveals Discrete Survival Responses of S. aureus and S. epidermidis to Sapienic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oaepublish.com [oaepublish.com]

- 13. Netmeds [netmeds.com]

- 14. Control of Propionibacterium acnes by natural antimicrobial substances: Role of the bacteriocin AS-48 and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial Activity of Long-Chain Polyunsaturated Fatty Acids against Propionibacterium acnes and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Anti-Bacterial Activity of Phenolic Compounds against Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sebum free fatty acids enhance the innate immune defense of human sebocytes by upregulating beta-defensin-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sapienic Acid in Skin Barrier Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapienic acid (C16:1Δ6), a monounsaturated fatty acid unique to human sebum, is a cornerstone of the skin's innate defense and barrier integrity. Synthesized in sebaceous glands from palmitic acid by the enzyme Fatty Acid Desaturase 2 (FADS2), it is the most abundant fatty acid on the skin surface.[1] This guide provides a detailed examination of the multifaceted role of sapienic acid in skin barrier function, focusing on its biochemical synthesis, potent antimicrobial activity, and contribution to the physical and immunological barrier. It includes quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support advanced research and development in dermatology and cosmetology.

Introduction: The Uniqueness of Sapienic Acid

The human skin barrier is a complex, multi-layered system designed to prevent water loss and protect against external threats. Sebum, an oily secretion from sebaceous glands, is a critical component of this barrier.[1] A unique feature of human sebum is its high concentration of sapienic acid (cis-6-hexadecenoic acid), a fatty acid not found in significant amounts in any other mammal.[2][3] It constitutes a significant portion of the free fatty acids in sebum and plays a vital role in maintaining skin homeostasis through several mechanisms.[4] Its functions include maintaining the integrity of the lipid barrier to prevent dehydration and acting as a powerful, selective antimicrobial agent.[4] Notably, decreased levels of sapienic acid are associated with skin disorders like atopic dermatitis, which are often characterized by increased colonization of the opportunistic pathogen Staphylococcus aureus.[1][5][6]

Biosynthesis and Metabolism of Sapienic Acid

Sapienic acid is not an essential fatty acid; it is synthesized de novo within the differentiated sebocytes of the sebaceous glands.

Synthesis Pathway: The primary precursor for sapienic acid is palmitic acid (C16:0), a common saturated fatty acid. The key, rate-limiting step is the introduction of a double bond at the delta-6 position, a reaction catalyzed by the enzyme Fatty Acid Desaturase 2 (FADS2) .[1][2][7] This is an unusual metabolic pathway, as FADS2 typically acts on polyunsaturated fatty acids like linoleic acid.[6] However, in the unique microenvironment of the sebaceous gland, where linoleic acid levels are low, FADS2 activity is repurposed to desaturate palmitic acid.[7][8]

Further Metabolism: Once synthesized, sapienic acid can be further metabolized. It can be elongated by two carbons and further desaturated to form sebaleic acid (C18:2Δ5,8), another fatty acid characteristic of human sebum.[2][3]

Antimicrobial Function of Sapienic Acid

A primary role of sapienic acid is its function as a "first-line" component of the innate immune system at the skin surface.[1] It exhibits potent and selective bactericidal activity, particularly against Gram-positive bacteria.

Mechanism of Action: Unsaturated long-chain fatty acids like sapienic acid exert their antimicrobial effect primarily by disrupting the bacterial cell membrane. The proposed mechanism involves the depolarization of the bacterial membrane, which leads to the disruption of the electron transport chain and a collapse of cellular energetics, ultimately causing cell death.[2][3]

Selectivity for Staphylococcus aureus: Sapienic acid is notably effective against Staphylococcus aureus, a pathogen frequently implicated in skin infections and the exacerbation of atopic dermatitis.[1][5] In contrast, commensal bacteria like Staphylococcus epidermidis show significantly higher resistance to sapienic acid, suggesting that this fatty acid helps shape a healthy skin microbiome by selectively inhibiting pathogenic species.[5]

Quantitative Antimicrobial Data

The antimicrobial efficacy of sapienic acid can be quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium.

| Microbial Strain | Mean MIC (µg/mL) | Mean MIC (µM) | Reference |

| Staphylococcus aureus | 10.7 | ~42 | [5] |

| Staphylococcus epidermidis | 31.1 | ~122 | [5] |

Note: MIC values were converted from µg/mL to µM using the molar mass of sapienic acid (~254.4 g/mol ).

Role in Physical Barrier Integrity

Beyond its antimicrobial role, sapienic acid is a vital structural component of the skin's lipid barrier.

Moisture Retention: As a major lipid in sebum, sapienic acid contributes to the occlusive film on the stratum corneum.[4] This lipid layer is crucial for preventing transepidermal water loss (TEWL), thereby maintaining skin hydration and preventing dryness and scaling.[4] A compromised barrier, often associated with low sapienic acid levels, leads to increased TEWL and greater susceptibility to environmental irritants.[9] While direct quantitative data on sapienic acid's effect on TEWL is limited, studies on other fatty acids have shown that their topical application can reduce TEWL and repair barrier function in deficient skin models.[10][11] High TEWL itself can act as a signal to stimulate fatty acid synthesis in the epidermis as part of a homeostatic repair mechanism.[12]

Interaction with Keratinocyte Differentiation: Fatty acids are known to act as signaling molecules that influence the differentiation of keratinocytes, the primary cells of the epidermis. They can serve as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α and PPAR-β/δ.[13][14] Activation of these nuclear receptors in keratinocytes stimulates the expression of genes involved in terminal differentiation and the synthesis of barrier lipids, including ceramides.[14] While direct evidence for sapienic acid as a PPAR ligand is still emerging, other monounsaturated fatty acids like oleic and palmitoleic acid are known PPAR activators, suggesting a likely mechanism by which sapienic acid contributes to barrier homeostasis.[15][16]

Detailed Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a bacterial strain.[5][17][18][19][20]

-

Preparation of Antimicrobial Stock: Prepare a stock solution of sapienic acid at a known high concentration (e.g., 8 mg/mL) in a suitable solvent like ethanol.[5]

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile bacterial growth medium (e.g., Todd Hewitt Broth) to all wells.[19] Add 100 µL of the sapienic acid stock to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate, discarding the final 100 µL from the last dilution well.[19]

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) on an agar plate for 18-24 hours. Suspend isolated colonies in broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate (except for the sterility control well).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[17]

-

Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of sapienic acid in a well that shows no visible bacterial growth.[5]

Protocol: Measurement of Transepidermal Water Loss (TEWL)

This protocol describes the use of an open-chamber evaporimeter (e.g., Tewameter®) to measure TEWL, a key indicator of skin barrier function.[1][21][22]

-

Acclimatization: The subject must acclimatize in a room with controlled temperature (18-22°C) and relative humidity (40-60%) for at least 20-30 minutes before measurement.[1] All doors and windows should be closed to prevent air drafts.

-

Site Selection: Choose a flat, hairless area of skin for measurement, typically the volar forearm. The site should be free of any visible irritation or product application.

-

Probe Placement: Hold the device probe perpendicular to the skin surface, applying minimal pressure. Ensure the probe remains still during the measurement period to avoid disturbing the vapor gradient.

-

Measurement: Initiate the measurement. The device's sensors detect the humidity gradient at two different points within the hollow probe, from which the rate of water vapor flux (evaporation) is calculated.

-

Data Acquisition: Record the TEWL value, typically expressed in g/m²/h, after the reading has stabilized. It is recommended to take a series of measurements (e.g., 3-5 readings) at each site and calculate the mean to ensure reproducibility.[1]

Protocol: Analysis of Sebum Fatty Acids via GC-MS

This protocol provides a general workflow for the extraction and analysis of fatty acids from sebum samples using Gas Chromatography-Mass Spectrometry (GC-MS).[4][8][23][24][25]

-

Sample Collection: Collect sebum from the skin surface (e.g., forehead) using an appropriate method, such as solvent-wetted cotton balls or absorbent tapes (e.g., Sebutape®).

-

Lipid Extraction: Extract total lipids from the collection medium using a solvent mixture, typically chloroform/methanol (2:1, v/v).[24] An internal standard (e.g., a fatty acid not naturally present, like heptadecanoic acid) should be added before extraction for quantification. Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Derivatization: Since fatty acids are not inherently volatile, they must be derivatized before GC analysis. A common method is transesterification to form fatty acid methyl esters (FAMEs). This can be achieved by incubating the dried lipid extract with a reagent like 2% sulfuric acid in methanol at 80°C for 1 hour.[4] Alternatively, trimethylsilylation can be used.[4]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

-

Gas Chromatography (GC): The FAMEs are vaporized and separated based on their boiling points and interaction with the stationary phase of the GC column. A temperature gradient program is used to elute the different fatty acids over time.[4]

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact). The resulting fragments produce a unique mass spectrum for each compound, allowing for definitive identification by comparison to spectral libraries and standards. Quantification is achieved by integrating the peak area relative to the internal standard.[23]

-

Conclusion and Future Directions

Sapienic acid is a unique and indispensable component of the human skin barrier. Its dual role as a potent, selective antimicrobial and a key structural lipid underscores its importance in skin health. Deficiencies in sapienic acid are clinically correlated with barrier defects and increased susceptibility to infection, as seen in atopic dermatitis. The experimental protocols detailed herein provide a framework for the quantitative assessment of its function, from antimicrobial efficacy to its presence in the sebum lipidome.

Future research should focus on elucidating the precise signaling pathways modulated by sapienic acid in keratinocytes and sebocytes, particularly its potential as a direct ligand for PPARs. Furthermore, exploring the therapeutic potential of topically applied sapienic acid or its precursors for conditions like atopic dermatitis and acne presents a promising avenue for drug development, leveraging the skin's own natural defense mechanisms to restore barrier homeostasis.

References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Transcriptomics Reveals Discrete Survival Responses of S. aureus and S. epidermidis to Sapienic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Netmeds [netmeds.com]

- 10. Changes in transepidermal water loss and the composition of epidermal lecithin after applications of pure fatty acid triglycerides to skin of essential fatty acid-deficient rats [pubmed.ncbi.nlm.nih.gov]

- 11. Linoleic acid metabolite levels and transepidermal water loss in children with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High transepidermal water loss induces fatty acid synthesis and cutaneous fatty acid-binding protein expression in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caffeic acid induces keratinocyte differentiation by activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peroxisome proliferator-activated receptor (PPAR)-beta/delta stimulates differentiation and lipid accumulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. google.com [google.com]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. protocols.io [protocols.io]

- 21. semanticscholar.org [semanticscholar.org]

- 22. pharmacyinfoline.com [pharmacyinfoline.com]

- 23. lipidmaps.org [lipidmaps.org]

- 24. walshmedicalmedia.com [walshmedicalmedia.com]

- 25. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

The Biosynthesis of Sapienic Acid: A Deep Dive into the Unique Human Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sapienic acid (cis-6-hexadecenoic acid), the most abundant fatty acid in human sebum, plays a crucial role in the skin's innate immune defense. Unique to humans, its biosynthesis from the ubiquitous saturated fatty acid, palmitic acid, is a specialized pathway of significant interest in dermatology, microbiology, and drug development. This technical guide provides a comprehensive overview of the biosynthesis of sapienic acid, detailing the enzymatic conversion, cellular localization, and regulatory aspects. We present quantitative data on substrate competition, detailed experimental protocols for pathway analysis, and visual representations of the biochemical cascade and associated workflows to facilitate a deeper understanding and further research in this area.

Introduction

The lipid composition of human sebum is distinct from that of other mammals, with sapienic acid being a hallmark of this uniqueness[1][2]. This monounsaturated fatty acid is a potent antimicrobial agent, particularly effective against pathogenic bacteria such as Staphylococcus aureus[3]. The conversion of palmitic acid to sapienic acid is a singular enzymatic step catalyzed by an enzyme more commonly associated with polyunsaturated fatty acid metabolism. Understanding this pathway is critical for elucidating the biochemical basis of skin health and developing novel therapeutic strategies for skin disorders.

The Core Biosynthetic Pathway

The biosynthesis of sapienic acid from palmitic acid is a direct desaturation reaction.

-

Substrate: Palmitic acid (16:0)

-

Product: Sapienic acid (16:1n-10)

-

Enzyme: Delta-6 Desaturase (Fatty Acid Desaturase 2, FADS2)[4][5][6]

This conversion involves the introduction of a cis double bond between the 6th and 7th carbon atoms from the carboxyl end of palmitic acid[4]. This reaction is noteworthy as FADS2 typically acts on polyunsaturated fatty acids (PUFAs) like linoleic acid and alpha-linolenic acid[2][4]. In human sebaceous glands, the unique metabolic context allows for the preferential desaturation of palmitic acid[4][5].

Cellular and Subcellular Localization

The biosynthesis of sapienic acid is primarily localized to the sebaceous glands of the skin[1][2][4].

-

Tissue: Sebaceous glands

-

Cell type: Differentiating sebocytes[4]

-

Subcellular Location of FADS2: The FADS2 enzyme is localized to the endoplasmic reticulum (ER) and has also been detected in mitochondria [7][8][9].

The expression of FADS2 is highest in the suprabasal layers of the sebaceous gland, where sebocytes are actively synthesizing lipids[4].

Subsequent Metabolism: Elongation to Sebaleic Acid

Sapienic acid can be further metabolized through elongation to form sebaleic acid (18:2n-10), another fatty acid characteristic of human sebum[1]. This subsequent step underscores the unique lipid metabolic pathways present in human sebocytes.

Quantitative Data

Table 1: Fatty Acid Composition of Human Sebum

| Fatty Acid | Abbreviation | Percentage of Total Fatty Acids |

| Palmitic Acid | 16:0 | ~31%[10] |

| Sapienic Acid | 16:1n-10 | ~21-25%[1][10] |

| Stearic Acid | 18:0 | ~11%[10] |

| Myristic Acid | 14:0 | ~10%[10] |

| Oleic Acid | 18:1n-9 | ~8%[10] |

Table 2: Competition for FADS2 Desaturation in Stably Transformed MCF-7 Cells

This data illustrates the competitive inhibition of palmitic acid desaturation by polyunsaturated fatty acids.

| Palmitic Acid (16:0) Concentration | Linoleic Acid (18:2n-6) Concentration | Resulting Sapienic Acid (16:1n-10) Level |

| Constant | Increasing | Decreased bioconversion of 16:0 to 16:1n-10[2] |

| Increasing | Constant | Increased bioconversion of 16:0 to 16:1n-10[2] |

| Palmitic Acid (16:0) Concentration | α-Linolenic Acid (18:3n-3) Concentration | Resulting Sapienic Acid (16:1n-10) Level |

| Constant | Increasing | Decreased bioconversion of 16:0 to 16:1n-10[2] |

| Increasing | Constant | Increased bioconversion of 16:0 to 16:1n-10[2] |

Experimental Protocols

Determination of FADS2 Expression Levels in Sebocytes

Objective: To quantify the mRNA expression of FADS2 in sebocytes.

Methodology: Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)

-

RNA Extraction: Isolate total RNA from cultured human sebocytes (e.g., SZ95 cell line) or microdissected sebaceous glands using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR: Perform qPCR using a real-time PCR system with FADS2-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).

-

Forward Primer (example): 5'-AGCAGCGACTACCGGCTCTT-3'

-

Reverse Primer (example): 5'-TGGCCAGGTTGACCACATAG-3'

-

-

Data Analysis: Normalize the FADS2 expression levels to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative expression using the ΔΔCt method.

FADS2 Activity Assay in Sebocytes

Objective: To measure the enzymatic activity of FADS2 by quantifying the conversion of palmitic acid to sapienic acid.

Methodology: Stable Isotope Labeling and GC-MS Analysis

-

Cell Culture: Culture human sebocytes (e.g., SZ95) to near confluence in appropriate media.

-

Substrate Incubation: Supplement the culture medium with a known concentration of a stable isotope-labeled palmitic acid (e.g., [¹³C₁₆]-palmitic acid) for a defined period (e.g., 24 hours).

-

Lipid Extraction:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Scrape the cells into a solvent mixture of chloroform:methanol (2:1, v/v).

-

Add an internal standard (e.g., C17:0 or a deuterated fatty acid) for quantification.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Saponification and Methylation:

-

Dry the lipid extract under a stream of nitrogen.

-

Saponify the lipids by adding a solution of NaOH in methanol and heating.

-

Methylate the fatty acids by adding boron trifluoride in methanol (BF₃-methanol) and heating to form fatty acid methyl esters (FAMEs).

-

-

GC-MS Analysis:

-

Inject the FAMEs into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., HP-5MS) to separate the FAMEs.

-

Set the mass spectrometer to scan for the characteristic ions of the methyl esters of palmitic acid, sapienic acid, and their labeled counterparts.

-

-

Data Analysis: Quantify the amount of labeled sapienic acid formed relative to the initial amount of labeled palmitic acid substrate to determine the conversion rate.

Quantitative Analysis of Sapienic Acid in Sebum Samples

Objective: To quantify the absolute amount of sapienic acid in human sebum.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Collection: Collect sebum from the skin surface using a suitable method (e.g., Sebutape®).

-

Lipid Extraction: Extract lipids from the collection medium using a chloroform:methanol (2:1, v/v) solvent system, including a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).

-

Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) using BF₃-methanol as described in section 4.2.4.

-

GC-MS Analysis:

-

Analyze the FAMEs using a GC-MS system.

-

Gas Chromatograph Conditions (Example):

-

Column: DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium

-

-

Mass Spectrometer Conditions (Example):

-

Ionization Mode: Electron Ionization (EI)

-

Scan Range: m/z 50-500

-

-

-

Quantification: Create a standard curve using known concentrations of a sapienic acid methyl ester standard. Calculate the concentration of sapienic acid in the sample by comparing its peak area to the standard curve and normalizing to the internal standard.

Visualizations

Biosynthetic Pathway of Sapienic Acid

References

- 1. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitic acid (16:0) competes with omega-6 linoleic and omega-3 α-linolenic acids for FADS2 mediated Δ6-desaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sapienic Acid Synthesis (FADS2) Analysis - Creative Biolabs [creative-biolabs.com]

- 4. Identification of the delta-6 desaturase of human sebaceous glands: expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sebum in an comprehensive review, 7 constituents, changes in healthy, skin disease | Transcend the conventions [hippocratesusa.com]

- 6. Desaturation of sebaceous-type saturated fatty acids through the SCD1 and the FADS2 pathways impacts lipid neosynthesis and inflammatory response in sebocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FADS2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 9. researchgate.net [researchgate.net]

- 10. Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Sapienic Acid-d19 for Stable Isotope Dilution Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Sapienic acid-d19 as a stable isotope-labeled internal standard for the precise and accurate quantification of sapienic acid in biological matrices. Sapienic acid (cis-6-hexadecenoic acid), a fatty acid unique to humans and a major component of sebum, is increasingly recognized for its role in skin health, antimicrobial defense, and as a potential biomarker in various physiological and pathological processes.[1] This guide provides a comprehensive overview of the analytical methodologies, from sample preparation to mass spectrometric detection, empowering researchers to develop and validate robust quantitative assays.

Introduction to Sapienic Acid and the Principle of Stable Isotope Dilution

Sapienic acid is a monounsaturated omega-10 fatty acid synthesized in sebaceous glands from palmitic acid by the enzyme delta-6-desaturase. Its presence and concentration are linked to skin conditions such as atopic dermatitis and it possesses significant antibacterial activity against pathogens like Staphylococcus aureus. The quantification of sapienic acid in complex biological samples necessitates a highly specific and sensitive analytical method.

Stable isotope dilution (SID) coupled with mass spectrometry is the gold standard for quantitative analysis. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of preparation. The labeled standard is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (deuterium).

The key advantages of using this compound as an internal standard are:

-

High Accuracy and Precision: It co-elutes with the unlabeled sapienic acid, correcting for variations in sample extraction, derivatization, and ionization.

-

Specificity: The mass difference allows for the distinct detection of the analyte and the internal standard by the mass spectrometer, minimizing interferences from the sample matrix.

-

Reliable Quantification: The ratio of the signal from the endogenous analyte to the known concentration of the internal standard allows for precise calculation of the analyte's concentration.

Physicochemical Properties

A clear understanding of the physicochemical properties of both the analyte and the internal standard is fundamental for method development.

| Property | Sapienic Acid | This compound |

| Systematic Name | (6Z)-Hexadec-6-enoic acid | (6Z)-6-Hexadecenoic-8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-d19 acid |

| Molecular Formula | C₁₆H₃₀O₂ | C₁₆H₁₁D₁₉O₂ |

| Molecular Weight | 254.41 g/mol | 273.53 g/mol |

| Purity | Typically >98% | >98% or 99.0% |

| Storage | Freezer (-20°C), in solution | Freezer (-20°C), in solution |

Experimental Workflow for Quantification of Sapienic Acid

The quantification of sapienic acid using this compound as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates a general workflow.

Caption: A generalized workflow for the quantification of sapienic acid.

Detailed Methodologies

Sample Preparation

The choice of sample preparation method will depend on the biological matrix. The goal is to efficiently extract lipids while minimizing degradation and contamination.

1. Internal Standard Spiking:

-

Immediately upon sample collection or thawing, a precise volume of a known concentration of this compound solution (e.g., in ethanol) is added to the sample. This is a critical step to ensure accurate quantification.

2. Lipid Extraction:

-

For Sebum/Skin Swabs: Solvents like hexane:isopropanol or methanol:chloroform can be used to extract lipids directly from the collection medium.

-

For Plasma/Serum: A liquid-liquid extraction method such as the Folch or Bligh-Dyer method is commonly employed.

-

Folch Method (Example Protocol):

-

To 100 µL of plasma, add the this compound internal standard.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex thoroughly for 2 minutes.

-

Add 0.4 mL of 0.9% NaCl solution.

-

Vortex again and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the extract under a stream of nitrogen.

-

-

Chromatographic Separation

Liquid Chromatography (LC): Reverse-phase chromatography is typically used for the separation of fatty acids.

-

Column: A C18 or C8 column is suitable.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Gas Chromatography (GC): For GC analysis, fatty acids must be derivatized to increase their volatility.

-

Derivatization: Conversion to fatty acid methyl esters (FAMEs) using reagents like BF₃-methanol or trimethylsilylation.

-

Column: A polar capillary column (e.g., a wax or cyano-propyl phase) is necessary to separate fatty acid isomers.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A temperature gradient is used to elute the FAMEs based on their boiling points.

Mass Spectrometry (MS)

LC-MS/MS (Triple Quadrupole): This is the preferred method for high-sensitivity and high-specificity quantification using Multiple Reaction Monitoring (MRM).

Predicted MRM Transitions:

| Compound | Predicted Precursor Ion (Q1) [M-H]⁻ | Predicted Product Ion (Q3) | Notes |

| Sapienic Acid | m/z 253.2 | m/z 253.2 (pseudo-MRM) | For underivatized fatty acids, a pseudo-MRM (monitoring the precursor ion as the product) can be used for quantification, though a true fragment ion is preferable. |

| m/z 209.2 | Potential loss of CO₂ (44 Da). | ||

| This compound | m/z 272.3 | m/z 272.3 (pseudo-MRM) | The precursor ion is shifted by 19 Da due to the 19 deuterium atoms. |

| m/z 227.3 | Predicted loss of CO₂ from the deuterated molecule. |

Method Development for MRM: The following workflow outlines the process for confirming the predicted MRM transitions and optimizing the MS parameters.

Caption: A workflow for the development of an MRM method.

GC-MS (Single Quadrupole or Triple Quadrupole): In GC-MS, electron ionization (EI) is commonly used. The mass spectrum of the FAME derivative of sapienic acid would be compared to a spectral library for identification. For quantification, selected ion monitoring (SIM) of characteristic ions would be employed.

Predicted Key Ions for GC-MS (as FAMEs):

| Compound | Predicted Molecular Ion (M⁺) | Key Fragment Ions |

| Sapienic Acid Methyl Ester | m/z 268 | Fragmentation pattern characteristic of unsaturated FAMEs, with ions corresponding to cleavage around the double bond. |

| This compound Methyl Ester | m/z 287 | Shifted molecular ion and fragment ions corresponding to the deuterated portion of the molecule. |

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results. Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.

-

Linearity and Range: The concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: Intra- and inter-day assessment of how close the measured values are to the true values and the reproducibility of the measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.

-

Stability: Stability of the analyte in the biological matrix under different storage conditions and during sample processing.

Biosynthesis of Sapienic Acid

Understanding the biosynthetic pathway of sapienic acid can provide context for its biological role and the interpretation of quantitative data.

Caption: The enzymatic conversion of palmitic acid to sapienic acid.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of sapienic acid in various biological matrices. By employing the principles of stable isotope dilution with either LC-MS/MS or GC-MS, researchers can obtain reliable data to further elucidate the role of sapienic acid in health and disease. This guide provides a foundational framework for the development and validation of such analytical methods. It is crucial to emphasize that the predicted mass spectrometric parameters should be experimentally confirmed and optimized for the specific instrumentation used.

References

Commercial Availability and Technical Guide for Sapienic Acid-d19

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sapienic acid-d19, a deuterated form of a unique human fatty acid. The guide covers its commercial availability, physicochemical properties, and biological activities, with a focus on its antimicrobial effects and its role in cellular signaling pathways. Detailed experimental protocols are provided to facilitate its use in research and drug development.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in research-grade lipids and stable isotope-labeled compounds. The availability, purity, and formulation may vary between suppliers. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

| Supplier | Product Name | CAS Number | Purity | Formulation | Available Quantities |

| Larodan | Sapienic acid (D19) 98% | 2692623-89-3 | >98% | In solution | 1 mg, 5 mg (custom quotes available)[1] |

| MedchemExpress | This compound | 2692623-89-3 | 99.0% | 500 μL in Ethanol | 5 mg[2] |

| Stratech | Sapienic acid (D19) 98% | 2692623-89-3 | Not specified | In solution | 1 mg, 2 mg, 5 mg |

| Cayman Chemical | cis-6-Hexadecenoic Acid-d19 | 2692623-89-3 | ≥99% deuterated forms (d1-d19) | A solution in ethanol | Not specified |

Table 1: Commercial Suppliers of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁D₁₉O₂ | [1] |

| Molecular Weight | 273.53 g/mol | [1] |

| Physical State | Liquid | [1] |

| Storage | Freezer (-20°C) | [1] |

Table 2: Physicochemical Properties of this compound.

Biological Activity: Antimicrobial Properties

Sapienic acid, the non-deuterated counterpart of this compound, is a significant component of human sebum and possesses notable antimicrobial activity, particularly against Gram-positive bacteria.[3] The biological activity of the deuterated form is expected to be comparable. Its mechanism of action involves the disruption of the bacterial cell membrane, leading to depolarization.[2][4]

| Bacterium | Minimum Bactericidal Concentration (MBC) | Reference |

| Streptococcus sanguinis | 31.3 µg/mL | [2] |

| Streptococcus mitis | 375.0 µg/mL | [2] |

| Fusobacterium nucleatum | 93.8 µg/mL | [2] |

| Staphylococcus aureus | - | [5] |

| Staphylococcus epidermidis | - | [5] |

Table 3: Antimicrobial Activity of Sapienic Acid. (Note: Data is for the non-deuterated form).

Signaling Pathways

Sapienic acid is not only an antimicrobial agent but also a signaling molecule. It is biosynthesized from palmitic acid and can be further metabolized. Recent studies have implicated it in the modulation of key cancer-related signaling pathways.

Biosynthesis of Sapienic Acid

Sapienic acid is synthesized in human sebaceous glands from palmitic acid by the action of the enzyme Δ6-desaturase (FADS2).[2][6] It can be further elongated and desaturated to produce other fatty acids like sebaleic acid.[7][8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic Analysis of Selective Bactericidal Activity of Fatty Acids against Staphylococcus aureus with Minimum Inhibitory Concentration and Minimum Bactericidal Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Skin Lipids and Their Influence on Skin Microbiome and Skin Care - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Sapienic Acid-d19 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapienic acid (cis-6-hexadecenoic acid) is a monounsaturated fatty acid that is a major and unique component of human sebum. It plays a significant role in the skin's barrier function and possesses antimicrobial properties. Accurate quantification of sapienic acid in various biological matrices is crucial for research in dermatology, cosmetology, and for understanding its role in health and disease.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it corrects for variability during sample preparation and analysis. Sapienic acid-d19, a deuterated analog of sapienic acid, is an ideal internal standard for this purpose due to its chemical and physical similarity to the endogenous analyte. These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of sapienic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The stable isotope dilution method relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the workflow. The internal standard co-elutes with the endogenous analyte and experiences similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample is lost during preparation.

Materials and Reagents

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Isopropanol (LC-MS grade), Chloroform, Hexane, Ethyl acetate

-

Reagents: Formic acid, Ammonium acetate, Butylated hydroxytoluene (BHT), Derivatization agent (e.g., 2-picolylamine and 2-picolinic acid with EDCI, or other suitable reagents)

-

Standards: Sapienic acid (analytical standard), this compound (internal standard)

-

Solid Phase Extraction (SPE) cartridges: C18 or other suitable cartridges for lipid extraction

-

General lab equipment: Vortex mixer, Centrifuge, Nitrogen evaporator, Analytical balance, pH meter

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (e.g., Sebum, Plasma, Cells)

This protocol describes a general lipid extraction procedure. The choice of solvent and method may need to be optimized depending on the specific matrix.

-

Sample Preparation:

-

For sebum collected on strips, cut the strip into small pieces and place in a glass tube.

-

For plasma or serum, aliquot a specific volume (e.g., 100 µL) into a glass tube.

-

For cultured cells, wash the cell pellet with PBS and resuspend in a known volume of water.

-

-

Internal Standard Spiking:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).

-

Add a precise amount of the this compound internal standard solution to each sample to achieve a final concentration within the linear range of the calibration curve.

-

-

Lipid Extraction (Folch Method):

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution to the sample.

-

Add an antioxidant like BHT to prevent oxidation of unsaturated fatty acids.

-

Vortex thoroughly for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 1 minute and centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Protocol 2: Derivatization of Fatty Acids

Derivatization of the carboxylic acid group of sapienic acid can improve its chromatographic properties and ionization efficiency in positive ion mode ESI-MS.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of acetonitrile).

-

Derivatization Reaction:

-

Several derivatization reagents can be used. One common method is amidation.

-

For example, add a solution of 2-picolylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in pyridine.

-

Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes).

-

After the reaction, the sample can be diluted with the initial mobile phase for LC-MS/MS analysis.

-

Protocol 3: LC-MS/MS Analysis

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate sapienic acid from other fatty acids. An example gradient is:

-

0-2 min: 30% B

-

2-15 min: linear gradient to 100% B

-

15-20 min: hold at 100% B

-

20.1-25 min: return to 30% B for re-equilibration.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-